5-(Pyridin-4-yl)pentanamide

Description

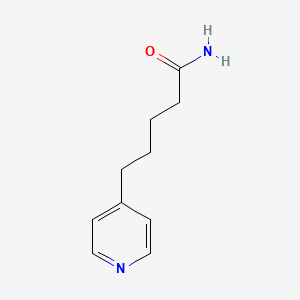

5-(Pyridin-4-yl)pentanamide is an organic compound featuring a pentanamide backbone substituted with a pyridin-4-yl group at the fifth carbon. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the pyridine ring’s nitrogen atom and the amide group’s hydrogen-bonding capacity. Its applications may span medicinal chemistry, particularly in targeting enzymes or receptors where the pyridine moiety enhances binding affinity.

Properties

IUPAC Name |

5-pyridin-4-ylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)4-2-1-3-9-5-7-12-8-6-9/h5-8H,1-4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLTWYMYRXOOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543800 | |

| Record name | 5-(Pyridin-4-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84200-11-3 | |

| Record name | 5-(Pyridin-4-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: 5-(Pyridin-4-yl)pentanamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the manufacture of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-(Pyridin-4-yl)pentanamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Compounds and Their Structural Features

Physicochemical Properties

Hydrophobicity (LogP):

- This compound: Estimated LogP ~1.5 (moderate hydrophilicity due to pyridine).

- 5-(1,2-Dithiolan-3-yl)-N-(2-phenylethyl)pentanamide: Higher LogP (~3.5) due to the phenylethyl and dithiolane groups, favoring membrane permeability .

- Compound 16 (Boc-protected): Likely increased LogP (~2.8) from the Boc group, balancing solubility and cellular uptake .

Synthetic Accessibility:

Biological Activity

5-(Pyridin-4-yl)pentanamide, also known by its chemical structure , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its implications in drug development.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 176.22 g/mol

Physical Properties:

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

- Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It shows promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published by MDPI, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that it induced apoptosis in these cells with an IC50 value of approximately 15 µM for MCF-7 and 20 µM for A549 cells. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of PI3K Pathway:

-

Induction of Apoptosis:

- The activation of caspases leads to apoptosis in cancer cells, providing a potential therapeutic route for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the pyridine ring and pentanamide chain can significantly affect its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyridine Ring | Enhances binding affinity to PI3K |

| Chain Length Variation | Alters solubility and bioavailability |

| Functional Group Changes | Impacts toxicity and selectivity |

Research indicates that maintaining the pyridine moiety while varying substituents can lead to compounds with improved potency against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.